N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzoyl ring and a complex N-substituent. The substituent includes a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain, which introduces both hydrophilic (hydroxy group) and lipophilic (methoxyphenyl, methyl) properties.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-18(25,11-13-7-9-14(26-2)10-8-13)12-23-17(24)15-5-3-4-6-16(15)19(20,21)22/h3-10,25H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHKCYXTXNEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamides often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzamides.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzamide Derivatives
Key Observations :
- Trifluoromethyl Group: The target compound and flutolanil share a 2-CF₃ group, which is known to enhance metabolic stability and lipophilicity in agrochemicals .
- Methoxy Groups : Both the target and compound 25b incorporate methoxy groups, but their positions (para in the target vs. ortho in 25b) may lead to divergent electronic effects on the aromatic ring.
Key Observations :
- The target compound’s synthesis likely parallels flutolanil’s, utilizing amide bond formation between a benzoyl derivative and a substituted amine. However, the hydroxy group in the N-substituent may require protective group strategies .
- Triazole derivatives employ cyclization and tautomerization steps absent in benzamide synthesis, highlighting divergent approaches to heterocyclic vs. amide-based structures.
Spectral and Physicochemical Properties
Table 3: Spectral Data for Comparative Analysis
Key Observations :
- The target compound’s IR spectrum would likely show a strong C=O stretch (~1660–1680 cm⁻¹) similar to hydrazinecarbothioamides , with additional OH stretching (~3150–3400 cm⁻¹).
- Flutolanil’s ¹H-NMR would lack the hydroxy group signal but show isopropoxy methyl groups, distinguishing it from the target .
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant studies and data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20F3NO3
- Molecular Weight : 367.4 g/mol
The compound features a complex structure that includes a trifluoromethyl group and a methoxyphenyl moiety, which are essential for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : The benzamide core is known to interact with various enzymes, potentially inhibiting their activity. For instance, benzamide derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in DNA synthesis .
- Antioxidant Activity : Compounds containing hydroxyl groups can exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of benzamide derivatives:
- Inhibition of Cancer Cell Proliferation : Research shows that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer and lymphoma cells. For example, benzamide riboside has been found to inhibit cell growth through downregulation of DHFR protein levels .
- Mechanistic Studies : A study indicated that the inhibition of NADK (nicotinamide adenine dinucleotide kinase) by benzamide derivatives leads to reduced levels of NADP and NADPH, destabilizing DHFR and contributing to decreased tumor growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Benzamide derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth.
Case Studies and Research Findings
Q & A
Q. Answer :
- Chiral Auxiliaries : Use (S)- or (R)-configured piperazine derivatives to direct enantioselective coupling .
- Asymmetric Catalysis : Apply TMSOTf or chiral Brønsted acids to enhance diastereomeric excess (>90% de) .
- Kinetic Resolution : Leverage differential reaction rates of enantiomers under controlled conditions (e.g., -40°C) .
Advanced: What strategies address low yields in multi-step syntheses of N-alkylated benzamides?
Q. Answer :
- Intermediate Trapping : Use pivaloyloxymethyl (POM) groups to protect amines during alkylation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for steps like SNAr substitutions .
- Parallel Optimization : Screen Pd/C or Ni catalysts for hydrogenation efficiency (e.g., 61% yield via General Procedure B vs. 48% via Procedure A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
